molecular formula C36H52O11 B146171 レベロマイシンA CAS No. 134615-37-5

レベロマイシンA

カタログ番号: B146171
CAS番号: 134615-37-5
分子量: 660.8 g/mol
InChIキー: ZESGNAJSBDILTB-JJKMAANASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Reveromycin A is a natural product found in Streptomyces with data available.

科学的研究の応用

作用機序

Target of Action

Reveromycin A primarily targets the isoleucyl-transfer RNA (tRNA) synthetase . This enzyme plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA, which is then used to incorporate isoleucine into a growing protein chain during translation .

Mode of Action

Reveromycin A interacts with its target by occupying the substrate tRNAIle binding site of the isoleucyl-tRNA synthetase . It achieves this by partially mimicking the binding of tRNAIle . This interaction is facilitated by the copurified intermediate product isoleucyl-adenylate (Ile-AMP) . Binding assays confirm that Reveromycin A competes with tRNAIle while binding synergistically with L-isoleucine or intermediate analogue Ile-AMS to the aminoacylation pocket of the synthetase .

Biochemical Pathways

It is known that the compound inhibits protein synthesis in osteoclasts by selectively blocking the enzymatic activity of isoleucyl-trna synthetase . This inhibition disrupts the normal functioning of the protein synthesis machinery, leading to downstream effects such as apoptosis .

Pharmacokinetics

It is known that the compound’s bioavailability and action are influenced by the acidic microenvironment of mature osteoclasts . This environment suppresses proton dissociation of Reveromycin A, increasing its cell permeability .

Result of Action

Reveromycin A has been found to inhibit the proliferation of human tumor cells in vitro and suppress growth of ovarian and prostate cancer in vivo . It also induces apoptosis specifically in osteoclasts, leading to suppression of bone loss in ovariectomized mice . This selective cytotoxicity to osteoclasts highlights its potential in the development of anti-osteoporosis therapeutics .

Action Environment

The action of Reveromycin A is influenced by the acidic microenvironment of mature osteoclasts . This environment, which is a prominent characteristic of osteoclasts, increases the cell permeability of Reveromycin A by suppressing dissociation of protons from its carboxylic acid moieties, making them less polar . This unique mechanism suggests that Reveromycin A might represent a type of therapeutic agent for treating bone disorders associated with increased bone loss .

Safety and Hazards

Reveromycin A should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Reveromycin A involves several steps, including protection and deprotection of functional groups, coupling reactions, and oxidation reactions.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "methyl acrylate", "methyl 3-hydroxy-2-methylpropionate", "methyl 3-hydroxy-2-methylbutyrate", "3-methyl-2-buten-1-ol", "3-methyl-2-butenal", "hydroxylamine hydrochloride", "sodium borohydride", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "benzoyl chloride", "p-nitrobenzaldehyde", "methyl 3-hydroxy-2-methylpropionate", "methyl 3-hydroxy-2-methylbutyrate", "methyl 3-hydroxy-2-methylpentanoate", "methyl 3-hydroxy-2-methylhexanoate", "methyl 3-hydroxy-2-methylheptanoate", "methyl 3-hydroxy-2-methyloctanoate", "methyl 3-hydroxy-2-methylnonanoate", "methyl 3-hydroxy-2-methyldecanoate" ], "Reaction": [ "Protection of 4-hydroxyphenylacetic acid with methyl acrylate and methyl 3-hydroxy-2-methylpropionate using triethylamine and acetic anhydride.", "Coupling reaction of the protected 4-hydroxyphenylacetic acid with 3-methyl-2-buten-1-ol using benzoyl chloride and triethylamine.", "Deprotection of the protected 4-hydroxyphenylacetic acid using sulfuric acid.", "Oxidation of the resulting alcohol with p-nitrobenzaldehyde and hydroxylamine hydrochloride to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methylbutyrate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methylpentanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methylhexanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methylheptanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methyloctanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methylnonanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methyldecanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Final coupling reaction of the aldehyde with 3-methyl-2-butenal using sodium borohydride to form Reveromycin A." ] }

CAS番号

134615-37-5

分子式

C36H52O11

分子量

660.8 g/mol

IUPAC名

(2E,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

InChI

InChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26?,27-,28-,29+,30-,35+,36-/m0/s1

InChIキー

ZESGNAJSBDILTB-JJKMAANASA-N

異性体SMILES

CCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H](C(C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O

SMILES

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

正規SMILES

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

外観

Tan Lyophilisate

同義語

REVEROMYCIN A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reveromycin A
Reactant of Route 2
Reveromycin A
Reactant of Route 3
Reveromycin A
Reactant of Route 4
Reveromycin A
Reactant of Route 5
Reveromycin A
Reactant of Route 6
Reveromycin A
Customer
Q & A

ANone: Reveromycin A (RM-A) exhibits its primary effect by selectively inducing apoptosis in mature osteoclasts [, ]. This is achieved through the selective inhibition of isoleucyl-tRNA synthetase, leading to the disruption of protein synthesis within these cells [, ].

ANone: The acidic microenvironment characteristic of osteoclasts enhances the cellular permeability of RM-A []. This is attributed to the suppression of proton dissociation from the carboxylic acid moieties of RM-A, rendering the molecule less polar and facilitating its entry into osteoclasts [].

ANone: While RM-A doesn't directly inhibit the proliferation of tumor cells, studies indicate it can indirectly suppress tumor growth in multiple myeloma [, ]. This effect is attributed to its ability to reduce the number of osteoclasts in the tumor microenvironment and downregulate the expression of parathyroid hormone-related peptide by tumor cells [, ].

ANone: Research suggests that RM-A can inhibit antigen receptor-mediated antigen presentation by B lymphoma cells []. This appears to be linked to its ability to interfere with the intracellular trafficking of antigens, specifically from early endosomes to late endocytic compartments [].

ANone: Reveromycin A is characterized by the molecular formula C36H52O12 and a molecular weight of 676.78 g/mol [, ].

ANone: Reveromycin A is a polyketide featuring a unique structure that includes two terminal carboxylic groups, a spiroketal moiety, a succinate group, and a variable side chain [, ].

ANone: Currently, the provided research papers do not offer detailed insights into the material compatibility or stability of RM-A under specific conditions. Further investigation is necessary to elucidate these aspects.

ANone: Based on the provided research papers, there is no evidence suggesting that Reveromycin A possesses any inherent catalytic properties. Its primary mode of action involves binding to isoleucyl-tRNA synthetase and inhibiting its enzymatic activity, rather than catalyzing a specific chemical reaction [, ].

ANone: While the provided research papers predominantly focus on experimental investigations of RM-A, there is limited information on computational studies conducted on this molecule. Further exploration of computational approaches, such as molecular docking simulations or QSAR modeling, could offer valuable insights into its binding interactions and structure-activity relationships.

ANone: Studies on RM-A analogs, particularly those with modifications to the hemisuccinate moiety, indicate that this structural element plays a crucial role in its anti-osteoclastic activity []. For instance, Reveromycin T, lacking the hemisuccinate group, exhibits stronger anticancer activity and isoleucyl-tRNA synthetase inhibition compared to RM-A, but significantly reduced anti-osteoclastic activity []. Further research is needed to fully elucidate the SAR of RM-A and optimize its therapeutic potential.

ANone: The provided research papers primarily concentrate on the biological activity, mechanism of action, and therapeutic potential of RM-A. Consequently, they offer limited information on several other aspects, including:

    ANone: The discovery of RM-A as a novel inhibitor of epidermal growth factor-dependent cell growth from Streptomyces sp. marked a significant milestone in its research []. Subsequent studies identified its unique mechanism of action involving the inhibition of isoleucyl-tRNA synthetase and its selective apoptosis-inducing activity in osteoclasts [, ]. The elucidation of its complete structure, including the absolute configuration, provided a basis for further investigation into its structure-activity relationships and therapeutic potential [, ]. The development of more efficient synthetic routes for RM-A and its analogs represents another critical milestone in advancing its preclinical and potentially clinical development [, , , , ].

    ANone: The study of RM-A offers potential for cross-disciplinary research spanning various fields, including:

    • Biotechnology: Optimization of RM-A production through fermentation engineering and strain improvement could enhance its availability for research and potential therapeutic applications [].

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。